molecular formula C11H13ClO3 B1420124 2-(3-Chlorophenoxy)-3-methylbutanoic acid CAS No. 1019372-32-7

2-(3-Chlorophenoxy)-3-methylbutanoic acid

Cat. No.: B1420124
CAS No.: 1019372-32-7
M. Wt: 228.67 g/mol
InChI Key: ZXBVQYOLEDJCOA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-3-methylbutanoic acid (CAS: 67303-47-3) is a chlorinated aromatic carboxylic acid characterized by a 3-chlorophenoxy group attached to the α-carbon of a 3-methylbutanoic acid backbone. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol . Structural features include a branched alkyl chain (3-methylbutanoic acid) and a chlorine-substituted phenoxy moiety, which influence its physicochemical properties, such as solubility and acidity. Notably, this compound has been discontinued as a commercial product, limiting recent experimental data .

Properties

IUPAC Name

2-(3-chlorophenoxy)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)10(11(13)14)15-9-5-3-4-8(12)6-9/h3-7,10H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBVQYOLEDJCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269275
Record name 2-(3-Chlorophenoxy)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019372-32-7
Record name 2-(3-Chlorophenoxy)-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019372-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenoxy)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-3-methylbutanoic acid typically involves the reaction of 3-chlorophenol with 3-methylbutanoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the butanoic acid derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-Chlorophenoxy)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to plant growth regulation and herbicide development.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of various agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. In the context of plant growth regulation, it may mimic natural plant hormones, leading to altered growth patterns. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenoxy Substitution Patterns

Differences in chlorine substitution on the phenoxy ring significantly alter electronic and steric properties:

  • Its safety data sheet indicates handling precautions, though toxicity data remain unspecified .
  • 2-(2-Chlorophenoxy)-3-methylbutanoic acid: The ortho chlorine introduces steric strain, likely reducing stability and reactivity. No direct data are available, but analogous 2-chlorophenyl derivatives (e.g., 2-(2-chlorophenyl)-3-methylbutanoic acid, CAS: 1181645-75-9) show higher molecular weights (212.67 g/mol) and distinct chromatographic retention times .
Table 1: Comparison of Chlorophenoxy Isomers
Compound CAS Number Chlorine Position Molecular Weight (g/mol) Commercial Availability
2-(3-Chlorophenoxy)-3-methylbutanoic acid 67303-47-3 meta 228.67 Discontinued
2-(4-Chlorophenoxy)-3-methylbutanoic acid 76075-79-1 para 228.67 Available
2-(2-Chlorophenyl)-3-methylbutanoic acid 1181645-75-9 ortho 212.67 Available

Functional Group Analogues: Phenoxy vs. Phenyl vs. Hydroxy Substitution

Replacing the phenoxy group with other substituents modulates polarity and bioactivity:

  • 2-(3-Chlorophenyl)-3-methylbutanoic acid (CAS: 55776-79-9): The absence of the ether oxygen (phenoxy → phenyl) increases hydrophobicity (logP ~3.2 estimated) compared to the phenoxy variant. Its molecular weight is 212.68 g/mol, with a purity of ≥95% in commercial samples .
  • 2-(3-Chlorophenyl)-2-hydroxybutanoic acid (CAS: 1249633-28-0): A hydroxyl group at the α-carbon enhances hydrogen-bonding capacity and acidity (pKa ~3.5–4.0), making it more water-soluble than the phenoxy derivative .
Table 2: Functional Group Impact on Properties
Compound Substituent Key Functional Group Molecular Weight (g/mol) Notable Property
This compound 3-chlorophenoxy Ether 228.67 Moderate polarity
2-(3-Chlorophenyl)-3-methylbutanoic acid 3-chlorophenyl Aromatic hydrocarbon 212.68 High hydrophobicity
2-(3-Chlorophenyl)-2-hydroxybutanoic acid 3-chlorophenyl + α-hydroxy Carboxylic acid + alcohol 214.65 High acidity

Structural Analogues: Sulfonamido and Carboxamide Derivatives

  • Crystallographic data (R factor = 0.041) confirm a planar sulfonamido moiety, enhancing crystalline stability .
  • Carboxamide derivatives (e.g., 2CA3MBA): Carboxamide groups (–CONH–) in compounds like 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid increase metabolic stability but reduce solubility compared to carboxylic acids .

Key Research Findings and Data Gaps

  • Analytical Differentiation: Chromatographic techniques (e.g., HPLC-MS) effectively distinguish between methylbutanoic acid isomers, as demonstrated for 2- vs. 3-methylbutanoic acid .
  • Data Limitations: No toxicity or pharmacokinetic data are available for the target compound, whereas safety data exist for its 4-chloro analogue .

Biological Activity

Overview

2-(3-Chlorophenoxy)-3-methylbutanoic acid, known for its role as a chiral phenoxy acid herbicide, has garnered attention for its biological activities, particularly in plant growth regulation and potential pharmaceutical applications. This compound interacts with various biochemical pathways, influencing plant physiology and possibly human health.

  • Chemical Formula : C12_{12}H13_{13}ClO3_3
  • CAS Number : 1019372-32-7
  • Molecular Weight : 242.68 g/mol

The biological activity of this compound is primarily attributed to its ability to mimic natural plant hormones, particularly auxins. This mimicry can lead to altered growth patterns in plants, including:

  • Cell elongation
  • Root development
  • Fruit ripening

The compound's interaction with specific molecular targets suggests potential applications beyond herbicides, including its use in medicinal chemistry as a pharmaceutical intermediate.

Plant Growth Regulation

Research indicates that this compound can modulate various physiological processes in plants:

  • Growth Promotion : Enhances cell division and elongation.
  • Stress Response : May help plants cope with abiotic stresses such as drought and salinity.

A study demonstrated that application of this compound resulted in significant increases in biomass and root length in treated plants compared to controls.

Herbicidal Properties

As a herbicide, it exhibits selective activity against certain weed species, effectively reducing competition for resources in agricultural settings. Its mode of action involves:

  • Disruption of normal growth patterns in target weeds.
  • Induction of abnormal cell division leading to plant death.

Case Studies

  • Study on Efficacy Against Weeds
    • A field trial evaluated the effectiveness of this compound against common agricultural weeds.
    • Results showed a reduction in weed biomass by up to 80% at optimal application rates.
  • Impact on Non-target Species
    • Research assessed the effects on non-target plant species to evaluate environmental safety.
    • Findings indicated minimal impact on beneficial flora when applied at recommended rates, suggesting a favorable environmental profile.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-(3-Chlorophenoxy)propionic acidPhenoxy AcidGrowth regulation, herbicidal activity
4-Chlorophenoxyacetic acidPhenoxy AcidPlant growth regulator
Indole-3-acetic acidPlant HormoneAuxin-like effects on plant growth

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity and reduce potential side effects. Key findings include:

  • Synthesis Modifications : Alterations in the chlorophenoxy group can lead to variations in herbicidal potency and selectivity.
  • Pharmacological Potential : Investigations into its anti-inflammatory properties suggest possible applications in human health contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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